N-(3,5-dichlorophenyl)-2-[5-(4-chlorophenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]acetamide
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Overview
Description
N-(3,5-dichlorophenyl)-2-[5-(4-chlorophenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]acetamide is a complex organic compound that features a unique structure combining dichlorophenyl and chlorophenyl groups with a thiopheno[3,2-e]pyrimidinylthio moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-2-[5-(4-chlorophenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiopheno[3,2-e]pyrimidine core, followed by the introduction of the chlorophenyl and dichlorophenyl groups through nucleophilic substitution reactions. Common reagents used in these steps include chlorinating agents and thiolating agents under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated reactors to maintain precise control over reaction parameters such as temperature, pressure, and pH. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-2-[5-(4-chlorophenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.
Scientific Research Applications
N-(3,5-dichlorophenyl)-2-[5-(4-chlorophenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its specific chemical properties can be leveraged.
Industry: It is used in the development of advanced materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-2-[5-(4-chlorophenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiopheno[3,2-e]pyrimidine derivatives and chlorophenyl-containing molecules. Examples include:
- N-(3,5-dichlorophenyl)-2-[5-(4-bromophenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]acetamide
- N-(3,5-dichlorophenyl)-2-[5-(4-fluorophenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]acetamide
Uniqueness
What sets N-(3,5-dichlorophenyl)-2-[5-(4-chlorophenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]acetamide apart is its specific combination of dichlorophenyl and chlorophenyl groups with the thiopheno[3,2-e]pyrimidinylthio moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H12Cl3N3OS2 |
---|---|
Molecular Weight |
480.8 g/mol |
IUPAC Name |
2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-N-(3,5-dichlorophenyl)acetamide |
InChI |
InChI=1S/C20H12Cl3N3OS2/c21-12-3-1-11(2-4-12)16-8-28-19-18(16)20(25-10-24-19)29-9-17(27)26-15-6-13(22)5-14(23)7-15/h1-8,10H,9H2,(H,26,27) |
InChI Key |
ULDZEHNUGBVCNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=C2C(=NC=N3)SCC(=O)NC4=CC(=CC(=C4)Cl)Cl)Cl |
Origin of Product |
United States |
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